molecular formula C9H10Br2O B3263124 2,3-Dibromo-3-phenyl-1-propanol CAS No. 36808-12-5

2,3-Dibromo-3-phenyl-1-propanol

Cat. No.: B3263124
CAS No.: 36808-12-5
M. Wt: 293.98 g/mol
InChI Key: QBFQIVMHGSMOJV-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-propanol is a halogenated alcohol that is a colorless to slightly yellow viscous liquid at room temperature . It is soluble in water, acetone, alcohol, ether, and benzene and is stable under normal temperatures and pressures .


Synthesis Analysis

The synthesis of 2,3-Dibromo-1-propanol involves the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride . The products of the reaction contained approximately 13% of the secondary alcohol 1,3-dibromo-2-propanol which was separated by either column chromatography on silica gel or preparative GLC to obtain the primary alcohols .


Molecular Structure Analysis

The molecular formula of 2,3-Dibromo-1-propanol is C3H6Br2O . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The enantiomers of 2,3-dibromo-1-propanol were obtained by diazotization of the diastereomeric d-tartrate salts of 2,3-dibromopropylamine . The products of the reaction contained approximately 13% of the secondary alcohol 1,3-dibromo-2-propanol .


Physical and Chemical Properties Analysis

2,3-Dibromo-1-propanol is a clear, colorless to slightly yellow thick liquid . It is soluble in water, acetone, alcohol, ether, and benzene .

Scientific Research Applications

Synthesis Studies

2,3-Dibromo-3-phenyl-1-propanol has been involved in various synthetic studies. For instance, it has been used in the synthesis of oxirane compounds, particularly in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to obtain derivatives like 1-Phenyl-1-amino-2, 3-propanediol (Suami, Tetsuo et al., 1956).

Asymmetric Synthesis

It's also been pivotal in asymmetric synthesis, like the creation of (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase, crucial in the production of antidepressants (Choi, Y. et al., 2010).

Synthetic Equivalent Studies

In the development of synthons (synthetic equivalents), this compound has been used. For example, 2-phenylthio-3-bromopropene, derived from allyl phenyl sulfide, demonstrates its utility as an annulating agent, showcasing its value in complex organic syntheses (Chen, Wenbo et al., 2006).

Application in Catalysis and Chiral Separations

The compound has been explored in the context of catalytic processes and chiral separations, like in the enantioselective production of 1-phenyl 1-propanol, a significant chiral building block in pharmaceuticals. This study utilized response surface methodology for optimizing conditions in a lipase-catalyzed reaction (Soyer, Aslı et al., 2010).

Safety and Hazards

2,3-Dibromo-3-phenyl-1-propanol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Properties

IUPAC Name

2,3-dibromo-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFQIVMHGSMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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